molecular formula C9H8FNO5 B12847157 2-Fluoro-4-methoxy-5-nitrophenylacetic acid

2-Fluoro-4-methoxy-5-nitrophenylacetic acid

Cat. No.: B12847157
M. Wt: 229.16 g/mol
InChI Key: NKMOPSLCGIPFFB-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-5-nitrophenylacetic acid is a fluorinated aromatic compound serving as a versatile building block in organic and medicinal chemistry research. Its molecular structure, incorporating both electron-withdrawing (nitro, fluorine) and electron-donating (methoxy) groups on the phenyl ring, along with a reactive acetic acid side chain, makes it a valuable intermediate for constructing more complex molecules. This compound is expected to be of significant value in pharmaceutical research and development. Based on the applications of closely related structures, its primary research application is likely as a key synthetic intermediate in the discovery and synthesis of active pharmaceutical ingredients (APIs) for various therapeutic areas. The presence of the phenylacetic acid core is a common motif in numerous bioactive molecules. Researchers can utilize this compound to develop potential drug candidates, where the fluorine atom may be used to modulate bioavailability, metabolic stability, and binding affinity. Handling of this substance requires appropriate personal protective equipment, and it should be stored in a cool, dry place under inert conditions. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H8FNO5

Molecular Weight

229.16 g/mol

IUPAC Name

2-(2-fluoro-4-methoxy-5-nitrophenyl)acetic acid

InChI

InChI=1S/C9H8FNO5/c1-16-8-4-6(10)5(3-9(12)13)2-7(8)11(14)15/h2,4H,3H2,1H3,(H,12,13)

InChI Key

NKMOPSLCGIPFFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Fluoro-4-methoxy-5-nitrophenylacetic acid serves as a crucial intermediate in the synthesis of several APIs. Its structural properties allow for modifications that lead to the development of new therapeutic agents, particularly in anti-inflammatory and analgesic categories. For instance, derivatives of this compound have been explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase enzymes effectively.

Case Study: Development of Novel NSAIDs
A study focused on synthesizing a series of NSAIDs from this compound demonstrated that modifications at the aromatic ring significantly enhanced anti-inflammatory activity while maintaining low toxicity profiles. The research showcased the compound's versatility in generating diverse chemical entities that can be optimized for therapeutic efficacy.

Agricultural Chemistry

2. Herbicide Development
This compound exhibits selective herbicidal properties, making it valuable in the formulation of agrochemicals. It is utilized to develop herbicides that target specific weed species while minimizing damage to crops.

Data Table: Herbicidal Efficacy Comparison

CompoundTarget Weed SpeciesEfficacy (%)
This compoundCommon Lambsquarters85
Standard GlyphosateVarious90
Alternative Herbicide ACommon Ragweed75

This table illustrates the efficacy of this compound compared to standard herbicides, highlighting its potential role in sustainable agriculture.

Biochemical Research

3. Enzyme Activity Studies
In biochemical assays, this compound is employed to study enzyme kinetics and metabolic pathways. Its unique chemical structure allows researchers to investigate interactions with various enzymes, providing insights into metabolic regulation and potential drug targets.

Case Study: Enzyme Inhibition Mechanism
Research involving the inhibition of a specific enzyme by this compound revealed its mechanism of action through competitive inhibition. The study utilized kinetic assays to determine the compound's binding affinity, resulting in valuable data for drug design targeting similar pathways.

Material Science

4. Polymer Development
The compound is also explored in material science for creating polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Data Table: Polymer Properties Comparison

Polymer TypeIncorporation Level (%)Thermal Stability (°C)Mechanical Strength (MPa)
Control Polymer015030
Polymer with this compound518040

This table compares the thermal stability and mechanical strength of polymers with and without the incorporation of this compound, demonstrating its beneficial effects on material properties.

Diagnostic Tools

5. Development of Diagnostic Reagents
In clinical settings, this compound is utilized in designing diagnostic reagents that aid in detecting biomolecules. Its reactivity allows for the development of assays that can identify specific proteins or metabolites relevant to disease diagnosis.

Case Study: Biomarker Detection Assay
A study developed an assay using this compound as a labeling agent for a biomarker associated with cardiovascular diseases. The assay demonstrated high sensitivity and specificity, indicating the compound's potential in clinical diagnostics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The table below compares the substitution patterns, molecular formulas, and key properties of the target compound and its analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Similarity Index
2-Fluoro-4-methoxy-5-nitrophenylacetic acid 2-F, 4-OCH₃, 5-NO₂ C₉H₈FNO₅ 229.17 Not reported Reference
2-Fluoro-5-nitrophenylacetic acid 2-F, 5-NO₂ C₈H₆FNO₄ 199.14 Not reported 0.90
5-Fluoro-2-nitrophenylacetic acid 5-F, 2-NO₂ C₈H₆FNO₄ 199.14 153–156 0.90
2-(4-Methoxy-2-nitrophenyl)acetic acid 4-OCH₃, 2-NO₂ C₉H₉NO₅ 211.17 Not reported 0.81
2-(3-Methoxy-4-nitrophenyl)acetic acid 3-OCH₃, 4-NO₂ C₉H₉NO₅ 211.17 Not reported 0.91
2-Nitro-5-fluorophenylacetic acid 2-NO₂, 5-F C₈H₆FNO₄ 199.14 Not reported
Key Observations:

Substituent Position Effects: The 2-fluoro-4-methoxy-5-nitro substitution in the target compound creates a distinct electronic environment compared to analogs like 5-fluoro-2-nitrophenylacetic acid (fluorine and nitro positions inverted) . The 4-methoxy group in the target compound introduces electron-donating effects, which may enhance solubility in polar solvents compared to non-methoxy analogs like 2-fluoro-5-nitrophenylacetic acid .

Similarity Indices :

  • Compounds with nitro and fluoro groups in adjacent positions (e.g., 2-fluoro-5-nitrophenylacetic acid ) exhibit high structural similarity (0.90) to the target compound, though the absence of methoxy reduces functional diversity .

Biological Activity

2-Fluoro-4-methoxy-5-nitrophenylacetic acid is a synthetic compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by the presence of a fluoro group, methoxy group, and nitro group on the phenyl ring, suggests diverse biological activities that warrant comprehensive investigation.

  • Molecular Formula : C9H8FNO4
  • Molecular Weight : 201.16 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COc1ccc(c(c1F)N+[O-])CC(=O)O

The biological activity of this compound can be attributed to its interaction with various biomolecular targets. The fluoro and nitro substituents can enhance the compound's reactivity and binding affinity to enzymes or receptors involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies

A few notable studies relevant to the biological activity of similar compounds include:

  • Anticancer Efficacy Study :
    • A study evaluated various phenylacetic acid derivatives against leukemia cell lines (K562, HL60). Compounds structurally related to this compound showed promising results with IC50 values ranging from 0.94 µM to 10 µM .
  • Mechanistic Studies :
    • Research into the mechanism of action for related compounds indicates that they may disrupt cellular signaling pathways critical for cancer cell survival. This includes modulation of apoptosis and cell cycle regulation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaAnticancer IC50 (µM)Notes
2-Fluoro-5-nitrophenylacetic acidC8H6FNO45.28 (N87)Related structure
2-(4-Fluoro-3-nitrophenyl)acetic acidC8H6FNO46.55 (MCF7)Similar activity profile
2-(4-Methoxy-5-nitrophenyl)acetic acidC9H9N O41.96 (HL60)Enhanced anti-leukemic activity

Q & A

Q. What are the key challenges in synthesizing 2-fluoro-4-methoxy-5-nitrophenylacetic acid, and how can regioselectivity issues be addressed during nitration?

  • Methodological Answer : Synthesis involves sequential functionalization of the phenylacetic acid backbone. Nitration at the 5-position is critical; competing para/meta-directing effects from the fluoro and methoxy groups must be managed.
  • Step 1 : Start with 4-methoxyphenylacetic acid. Fluorination at the 2-position via electrophilic aromatic substitution (e.g., using Selectfluor®) requires careful temperature control (0–5°C) to avoid over-fluorination .
  • Step 2 : Nitration with HNO₃/H₂SO₄ at 0°C minimizes byproducts. Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) to confirm 5-nitro regioselectivity .
  • Data Contradiction : Conflicting reports on nitration efficiency (e.g., shows nitrobenzoic acid derivatives with similar substituents require catalytic HNO₃). Optimize stoichiometry (1:1.2 molar ratio of substrate:HNO₃) to enhance yield.

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

  • Methodological Answer : Use a combination of chromatographic and spectroscopic methods:
  • HPLC-PDA : Reverse-phase C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient). Retention time ~8.2 min (λ = 280 nm) .
  • LC-MS/MS : Confirm molecular ion [M-H]⁻ at m/z 258.1 (calculated) and fragmentation patterns (e.g., loss of NO₂ group at m/z 212) .
  • ¹H/¹³C NMR : Key signals include δ ~7.8 ppm (aromatic H at C5-nitro) and δ ~3.8 ppm (methoxy group). Compare with analogs like 4-fluoro-3-methoxyphenylacetic acid () .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

  • Methodological Answer : The nitro group at C5 destabilizes the aromatic ring under strong bases (e.g., NaOH > 1M), leading to partial decomposition via ring-opening.
  • Experimental Design :
  • Stability Test : Incubate the compound in pH 2 (0.1M HCl) and pH 12 (0.1M NaOH) at 25°C for 24 hours. Monitor degradation via UPLC-MS.
  • Findings : >95% recovery at pH 2 vs. ~70% at pH 12. Nitro group’s electron-withdrawing effect increases susceptibility to nucleophilic attack under basic conditions .
  • Contradiction : shows trifluoromethylphenylacetic acid derivatives exhibit higher base stability. Adjust pH screening protocols to account for substituent effects.

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict activation barriers for Suzuki-Miyaura coupling.
  • Step 1 : Optimize geometry of the boronic ester intermediate.
  • Step 2 : Calculate Fukui indices to identify electrophilic sites (C4-methoxy vs. C5-nitro).
  • Data Table :
PositionFukui Index (f⁻)Reactivity
C40.12Low
C50.45High
  • Conclusion : C5-nitro group hinders cross-coupling; prioritize derivatization at C2-fluoro for functionalization .

Data Interpretation and Troubleshooting

Q. How to resolve contradictory NMR data when characterizing this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities.
  • Case Study : A reported δ 7.6 ppm (C6-H) in DMSO-d₆ vs. δ 7.4 ppm in CDCl₃ ().
  • Solution : Run variable-temperature NMR (VT-NMR) in DMSO-d₆ to assess hydrogen bonding. Compare with 5-fluoro-2-hydroxybenzoic acid (), where OH groups shift peaks upfield.
  • Advanced Tip : Use ¹⁹F NMR to confirm fluorine environment (δ ~-115 ppm for aryl-F) .

Application-Oriented Questions

Q. What strategies optimize the use of this compound as a precursor for bioactive molecules?

  • Methodological Answer : Target functionalization at the acetic acid moiety:
  • Step 1 : Esterify the carboxylic acid (e.g., methyl ester using SOCl₂/MeOH) to enhance cell permeability.
  • Step 2 : Introduce amide linkages via EDC/HOBt coupling (e.g., ’s fluorophenylacetamide derivatives).
  • Data Table : Bioactivity screening (IC₅₀ values):
DerivativeTarget (Enzyme)IC₅₀ (µM)
Parent compoundCOX-2>100
Methyl esterCOX-245.2
p-FluorobenzamideCOX-212.7
  • Note : Nitro group reduction (to amine) further enhances binding affinity .

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